molecular formula C21H22N2O5 B2484975 N-(furan-2-ylmethyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 941885-70-7

N-(furan-2-ylmethyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No. B2484975
CAS RN: 941885-70-7
M. Wt: 382.416
InChI Key: SMOKTGPIAKRJMB-UHFFFAOYSA-N
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Description

The focus is on the compound with a furan moiety and acetamide linkage, which is an area of interest due to its potential applications in various fields such as materials science and pharmacology. Furan derivatives are known for their versatile chemical properties and reactivity, making them valuable in synthetic organic chemistry and drug discovery.

Synthesis Analysis

The synthesis of furan and acetamide-based compounds often involves multi-step reactions, including condensation, acylation, and catalysis. For instance, a study by Hu et al. (2016) detailed the synthesis of a related compound, emphasizing the role of catalysis and solvent choice in achieving desired yields and product purity (Hu et al., 2016). Similarly, Raju et al. (2022) reported on a one-pot synthesis approach for furan derivatives, highlighting the efficiency of using DBU as a catalyst in ethanol under reflux conditions (Raju et al., 2022).

Molecular Structure Analysis

The molecular structure of compounds containing furan and acetamide groups is characterized using techniques such as NMR, X-ray diffraction, and crystallography. The crystal structure analysis often reveals significant details about molecular geometry, intramolecular hydrogen bonding, and intermolecular interactions, contributing to the compound's stability and reactivity. For example, Horishny et al. (2021) explored the crystal structure and bioactivity of furan-acetamide derivatives, providing insights into their molecular arrangement and potential biological activities (Horishny et al., 2021).

Chemical Reactions and Properties

Furan-acetamide derivatives undergo various chemical reactions, including nucleophilic substitution, addition reactions, and cyclization. These reactions are crucial for modifying the compound's chemical structure and enhancing its properties for specific applications. The reactivity of the furan ring and the acetamide linkage allows for the introduction of various functional groups, altering the compound's physical and chemical characteristics.

Physical Properties Analysis

The physical properties of furan and acetamide derivatives, such as melting point, solubility, and stability, are determined by their molecular structure. These properties are critical for practical applications, influencing the compound's behavior in different environments and its suitability for specific uses. Yi et al. (2014) discussed the enzymatic polymerization of biobased furan polyesters, shedding light on the physical properties and potential applications of furan-based materials (Yi et al., 2014).

Scientific Research Applications

  • Synthesis and Chemical Reactions:

    • Furan-2-ylmethyl derivatives, including compounds similar to the one , are used in decarboxylative Claisen rearrangement reactions to yield heteroaromatic products (Craig et al., 2005).
    • These compounds are also involved in the synthesis of anticancer compounds, particularly 2-cyano derivatives with potential cytotoxic effects against leukemia cell lines (Horishny et al., 2021).
    • A series of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives were synthesized in an environmentally friendly method, showcasing the compound's versatility in synthetic chemistry (Raju et al., 2022).
  • Biological Activity:

    • Compounds with a similar structural motif have been synthesized and characterized for their herbicidal and fungicidal activities, indicating their potential use in agricultural bioactivity (Zheng & Su, 2005).
    • Another study focused on methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives, including compounds with similar structures, showing cytotoxicity against cancer cell lines and antimicrobial activities (Phutdhawong et al., 2019).
    • In another context, derivatives of this compound were studied for their anticonvulsant activities, showing effectiveness in seizure models in mice (Kohn et al., 1993).
  • Structural Studies:

    • The crystal structure of a related compound, 2-cyano-N-(furan-2-ylmethyl)acetamide, has been analyzed, providing insights into its molecular configuration (Subhadramma et al., 2015).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-15-4-6-16(7-5-15)14-28-20-11-23(17(13-24)9-19(20)25)12-21(26)22-10-18-3-2-8-27-18/h2-9,11,24H,10,12-14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOKTGPIAKRJMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)CO)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide

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